molecular formula C15H11F3N4O2 B2925036 2,3,4-trifluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034440-65-6

2,3,4-trifluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2925036
CAS RN: 2034440-65-6
M. Wt: 336.274
InChI Key: LERMVHYBOCQRSA-UHFFFAOYSA-N
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Description

2,3,4-trifluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N4O2 and its molecular weight is 336.274. The purity is usually 95%.
BenchChem offers high-quality 2,3,4-trifluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-trifluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energetic Multi-component Molecular Solids

The study by Wang et al. (2014) explores the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions involving tetrafluoroterephthalic acid and a series of N-containing heterocycles. This research emphasizes the role of fluorine atoms in forming C–H⋯F hydrogen bonds, contributing to the assembly of supramolecular structures. Although the specific compound isn't directly mentioned, this study underlines the importance of fluorinated compounds in the design of energetic materials and their potential applications in creating higher-order supramolecular architectures (Wang, Hu, Wang, Liu, & Huang, 2014).

Advanced Synthetic Chemistry

Shaaban (2008) focuses on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, a close relative to the structure . This approach highlights the utility of trifluoromethylated compounds in synthesizing complex heterocyclic structures, which are crucial in medicinal chemistry and material science. The methodologies developed in this research could be applicable to the synthesis and functionalization of the specified compound, showcasing its potential in creating novel organic frameworks (Shaaban, 2008).

Antiviral Research

Hebishy, Salama, and Elgemeie (2020) discuss a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus (H5N1) activity. While this study doesn't directly address the exact compound, it underscores the relevance of similar structures in developing antiviral agents. This highlights the potential for the specified compound to be explored in the context of antiviral pharmacology, given its structural features that might interact with biological targets (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

2,3,4-trifluoro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-22-6-2-3-10(22)14-20-11(24-21-14)7-19-15(23)8-4-5-9(16)13(18)12(8)17/h2-6H,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERMVHYBOCQRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trifluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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